molecular formula C11H11ClN2O3 B12917499 4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one CAS No. 106331-25-3

4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12917499
CAS No.: 106331-25-3
M. Wt: 254.67 g/mol
InChI Key: PZGOEDOZCYWJQQ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a chloro group, an ethyl group, and a furan-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of Substituents: The chloro and ethyl groups can be introduced via electrophilic substitution reactions. The furan-2-ylmethoxy group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace existing substituents with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazines.

Scientific Research Applications

4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. This can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-ethylpyridazine: Lacks the furan-2-ylmethoxy group, making it less complex.

    5-(Furan-2-yl)methoxy-2-ethylpyridazine: Similar structure but without the chloro group.

    2-Ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one: Similar but lacks the chloro group.

Uniqueness

4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one is unique due to the combination of its substituents, which can confer specific chemical and biological properties

Properties

CAS No.

106331-25-3

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

4-chloro-2-ethyl-5-(furan-2-ylmethoxy)pyridazin-3-one

InChI

InChI=1S/C11H11ClN2O3/c1-2-14-11(15)10(12)9(6-13-14)17-7-8-4-3-5-16-8/h3-6H,2,7H2,1H3

InChI Key

PZGOEDOZCYWJQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=CO2)Cl

Origin of Product

United States

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